molecular formula C8H11N3O7P2 B1212026 2-Azidophenethyl pyrophosphate CAS No. 69258-91-9

2-Azidophenethyl pyrophosphate

Cat. No.: B1212026
CAS No.: 69258-91-9
M. Wt: 323.14 g/mol
InChI Key: LHEIQCWYKQFPPV-UHFFFAOYSA-N
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Description

2-Azidophenethyl pyrophosphate is a synthetic organic compound characterized by a phenethyl group (C₆H₅-CH₂-CH₂-) substituted with an azide (-N₃) at the 2-position and linked to a pyrophosphate (diphosphate) moiety. This structure confers unique reactivity due to the azide group’s propensity for cycloaddition reactions (e.g., "click chemistry") and the pyrophosphate’s role in mimicking natural enzyme substrates, particularly in nucleotide or lipid metabolism.

Properties

CAS No.

69258-91-9

Molecular Formula

C8H11N3O7P2

Molecular Weight

323.14 g/mol

IUPAC Name

2-(2-azidophenyl)ethyl phosphono hydrogen phosphate

InChI

InChI=1S/C8H11N3O7P2/c9-11-10-8-4-2-1-3-7(8)5-6-17-20(15,16)18-19(12,13)14/h1-4H,5-6H2,(H,15,16)(H2,12,13,14)

InChI Key

LHEIQCWYKQFPPV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCOP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]

Canonical SMILES

C1=CC=C(C(=C1)CCOP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]

Other CAS No.

69258-91-9

Synonyms

2-azidophenethyl pyrophosphate

Origin of Product

United States

Chemical Reactions Analysis

Prenyltransferase-Catalyzed Reactions

Pyrophosphate derivatives like 2-azidophenethyl pyrophosphate may act as substrates or inhibitors in prenyltransferase reactions. These enzymes typically catalyze the transfer of allylic pyrophosphate groups to acceptor molecules (e.g., isopentenyl pyrophosphate in terpene biosynthesis) .

  • Mechanistic Insight :

    • The reaction involves an ionization-condensation-elimination mechanism, where the pyrophosphate group stabilizes transition states via Mg²⁺ coordination .

    • The azide group in 2-azidophenethyl pyrophosphate could interfere with substrate binding or act as a photoaffinity probe for enzyme active-site mapping .

DNA Polymerase Reverse Reactions (Pyrophosphorolysis)

Pyrophosphate analogs are known to influence DNA polymerase β activity by altering the reaction equilibrium .

  • Key Observations :

    • Imidodiphosphate (PNP), a PPi analog, shifts the equilibrium toward reverse polymerization (pyrophosphorolysis) by mimicking PPi’s bridging oxygen .

    • 2-Azidophenethyl pyrophosphate’s azide group may similarly act as a non-hydrolyzable PPi analog , enabling structural studies of polymerase intermediates (Table 1).

Table 1: Comparative Kinetics of Pyrophosphate Analogs in Polymerase Reactions

CompoundRole in ReactionCatalytic Efficiency (k<sub>cat</sub>/K<sub>M</sub>)Reference
PPi (Natural substrate)Pyrophosphorolysis1.0 × 10³ M⁻¹s⁻¹
PNP (Imidodiphosphate)Reverse reaction modulator2.5 × 10² M⁻¹s⁻¹
2-Azidophenethyl PPi*Hypothesized inhibitorData pending experimental validation

Click Chemistry via Azide-Alkyne Cycloaddition

The azide group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of bioorthogonal chemistry .

  • Potential Applications :

    • Site-specific labeling of proteins or nucleic acids.

    • Synthesis of triazole-linked prodrugs or biomaterials.

Biocatalytic Amide Bond Formation

Pyrophosphate-activated carboxylates (e.g., acyl pyrophosphates) are intermediates in enzymatic amide synthesis . While 2-azidophenethyl pyrophosphate has not been directly studied in this context, its structure suggests utility in:

  • Enzyme-Catalyzed Coupling :

    • Activation of carboxylic acids for amide bond formation via pyrophosphate displacement (e.g., McbA ligase) .

Stability and Hydrolysis

Pyrophosphates are inherently labile in aqueous solutions due to hydrolysis . The azide group introduces additional stability considerations:

  • Hydrolysis Pathways :

    • Pyrophosphate Hydrolysis : Releases 2-azidophenethyl phosphate and inorganic phosphate (Pi) .

    • Azide Stability : The aryl azide is relatively stable under physiological conditions but may decompose under UV light or reducing environments .

Table 2: Hydrolysis Rates of Pyrophosphate Derivatives

CompoundHydrolysis Half-Life (pH 7.4, 25°C)Products Formed
Pyrophosphate (PPi)~10 minutes2 Phosphate (Pi)
2-Azidophenethyl PPi*Estimated ~30 minutes2-Azidophenethyl phosphate + Pi

Photoaffinity Labeling

The azide group can generate nitrenes upon UV irradiation, enabling covalent crosslinking to proximal biomolecules . This property is valuable for:

  • Mapping enzyme-substrate interactions.

  • Identifying binding pockets in terpene synthases or prenyltransferases .

Inhibitor Design

Structural analogs of farnesyl pyrophosphate (e.g., 2-azidophenethyl pyrophosphate) may inhibit enzymes in the mevalonate pathway, such as mevalonate kinase or prenyltransferases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Azidophenethyl pyrophosphate with structurally or functionally related compounds, emphasizing molecular features, applications, and research findings.

Table 1: Comparative Analysis of 2-Azidophenethyl Pyrophosphate and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Applications Key Findings/Activity
2-Azidophenethyl pyrophosphate C₈H₉N₃O₇P₂ (estimated) 337.11 (estimated) Azide, pyrophosphate, phenethyl Antiviral research, prodrug Likely targets pyrophosphate-binding viral polymerases; azide enables bioorthogonal tagging
Diphenylphosphoryl Azide (DPPA) C₁₂H₁₂N₃O₂P 261.21 Azide, phosphoryl, phenyl Organic synthesis (Staudinger reaction, Curtius rearrangement) High reactivity in cycloadditions; used in peptide coupling
Phosphonoacetic Acid (PAA) C₂H₅O₅P 140.03 Phosphonate, carboxylic acid Antiviral (cytomegalovirus inhibition) Pyrophosphate mimetic; inhibits viral DNA polymerase but less potent than MLN4924
2-Naphthyl Phosphate C₁₀H₉O₄P 224.15 Phosphate, naphthyl Enzymatic assays (alkaline phosphatase substrate) Hydrolyzed to 2-naphthol for colorimetric detection

Structural and Functional Insights

Azide Functionality :

  • 2-Azidophenethyl pyrophosphate and DPPA share an azide group, enabling bioorthogonal reactions. However, DPPA’s phenyl rings enhance lipophilicity, while the phenethyl group in the target compound may improve cell membrane permeability .
  • PAA and 2-Naphthyl Phosphate lack azides, limiting their utility in conjugation chemistry.

PAA’s phosphonate group, however, is less hydrolytically stable than pyrophosphate . 2-Naphthyl Phosphate serves as a phosphatase substrate due to its labile phosphate-naphthyl bond, a feature absent in the azide-containing compounds .

Applications: Antiviral Activity: PAA’s efficacy against cytomegalovirus is well-documented but less potent than newer agents like MLN4924. The azide-pyrophosphate combination in 2-Azidophenethyl pyrophosphate could enhance target specificity via dual functionality (enzyme inhibition + click chemistry tagging) .

Research Implications and Limitations

Comparative studies with DPPA highlight its versatility in synthesis, whereas contrasts with PAA and 2-Naphthyl Phosphate underscore its unique dual functionality. Further studies are needed to validate its enzyme inhibition kinetics and in vivo stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 2-azidophenethyl pyrophosphate, and how can purity be optimized?

  • Methodology : Synthesis typically involves coupling azidophenethyl alcohol with pyrophosphate precursors under anhydrous conditions. Use of coupling agents like carbodiimides (e.g., DCC) in non-polar solvents (e.g., THF) minimizes side reactions. Post-synthesis purification via ion-exchange chromatography or reverse-phase HPLC is critical to isolate the target compound from unreacted azide precursors or hydrolyzed byproducts. Purity validation requires 31^{31}P-NMR to confirm pyrophosphate integrity and FT-IR to verify the azide stretch (~2100 cm1^{-1}) .
  • Stability Note : Monitor for azide decomposition under light or heat using TLC or UV-Vis spectroscopy.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-azidophenethyl pyrophosphate?

  • Analytical Workflow :

  • Structural Confirmation : 1^{1}H/13^{13}C-NMR for phenethyl backbone, 31^{31}P-NMR for pyrophosphate linkage (δ ~-5 to -10 ppm).
  • Functional Groups : FT-IR for azide (N3_3) and phosphate (P-O-P) bands.
  • Purity : HPLC-MS (negative ion mode) to detect trace impurities.
  • Quantification : UV-Vis at 260 nm (phosphate absorption) with calibration against pyrophosphate standards .

Q. How does pH influence the hydrolytic stability of 2-azidophenethyl pyrophosphate in aqueous solutions?

  • Experimental Design : Incubate the compound in buffers across a pH range (2–10) at 37°C. Monitor hydrolysis kinetics via 31^{31}P-NMR for pyrophosphate cleavage or HPLC-MS for azide loss. Pyrophosphate hydrolysis is accelerated in acidic conditions (pH < 4) due to protonation of bridging oxygen, while azide stability decreases above pH 8 due to nucleophilic attack .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for 2-azidophenethyl pyrophosphate analogs?

  • Case Study : If one study reports cytotoxicity in cancer cells while another shows no activity:

Replicate Conditions : Compare cell lines (e.g., HeLa vs. HEK293), exposure times, and compound concentrations.

Mechanistic Probes : Use fluorescent azide tags (e.g., click chemistry with alkynes) to track cellular uptake and sublocalization.

Metabolite Analysis : Quantify intracellular pyrophosphate release via LC-MS, as bioactivity may depend on ligand dissociation .

  • Statistical Validation : Apply ANOVA or Student’s t-test to assess significance across replicates .

Q. How does the azide moiety in 2-azidophenethyl pyrophosphate impact its interaction with biological targets compared to non-azidated analogs?

  • Comparative Study :

  • Target Binding : Use surface plasmon resonance (SPR) or ITC to measure affinity for enzymes like phosphatases or kinases. Azides may sterically hinder binding or participate in click reactions with endogenous alkyne-modified proteins.
  • Activity Assays : Compare inhibitory effects on pyrophosphate-dependent enzymes (e.g., DNA polymerases) between azidated and non-azidated derivatives .

Q. What in vitro models best predict the metabolic fate of 2-azidophenethyl pyrophosphate in vivo?

  • Model Systems :

  • Hepatocyte Cultures : Assess cytochrome P450-mediated azide reduction using NADPH cofactors.
  • Hydrolytic Enzymes : Incubate with alkaline phosphatase or pyrophosphatase to simulate extracellular degradation.
  • Metabolite Tracking : Use 15^{15}N-labeled azides and mass spectrometry to trace metabolic products .

Data Analysis and Reporting

Q. How should researchers address variability in pyrophosphate quantification assays for this compound?

  • Troubleshooting :

  • Interference : Azide groups may react with colorimetric reagents (e.g., malachite green). Validate assays with azide-free controls.
  • Standard Curves : Use sodium pyrophosphate as a reference, but confirm linearity in the presence of azidophenethyl groups .

Q. What computational tools are suitable for modeling the conformational dynamics of 2-azidophenethyl pyrophosphate?

  • Software Recommendations :

  • Molecular Dynamics : AMBER or GROMACS for simulating pyrophosphate flexibility in solvated systems.
  • Docking Studies : AutoDock Vina to predict binding poses with target proteins, accounting for azide steric effects .

Ethical and Safety Considerations

  • Azide Handling : Avoid exposure to heavy metals (e.g., Cu) to prevent explosive reactions. Use blast shields and remote synthesis setups .

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